2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid
Description
2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety fused to an isonicotinic acid backbone. This structure combines aromaticity with polar functional groups, making it a candidate for pharmaceutical and materials science applications. The benzo[d][1,3]dioxol-5-yl group is known to enhance metabolic stability and binding affinity in medicinal chemistry, while the isonicotinic acid core contributes to hydrogen-bonding interactions .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)9-3-4-14-10(5-9)8-1-2-11-12(6-8)18-7-17-11/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZNUYXTQCWINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227906 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258627-04-1 | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258627-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,3-Benzodioxol-5-yl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation: Halogenated Pyridine Derivatives
The synthesis typically begins with 2-bromoisonicotinic acid methyl ester, where the methyl ester protects the carboxylic acid during subsequent reactions. This intermediate is prepared via esterification of commercially available 2-bromoisonicotinic acid using methanol and thionyl chloride (yield: 92%).
Coupling with Benzo[d] dioxol-5-ylboronic Acid
A palladium-catalyzed Suzuki-Miyaura coupling attaches the benzo[d]dioxole group:
The reaction proceeds at 85°C for 12 h under nitrogen, yielding 2-(benzo[d]dioxol-5-yl)isonicotinic acid methyl ester (72% yield).
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed using potassium hydroxide in a ternary solvent system (H₂O/MeOH/THF, 1:1:1 v/v/v) at room temperature for 12 h. Acidification with 10% HCl precipitates the target compound, which is purified via recrystallization (ethyl acetate/petroleum ether):
Table 1: Hydrolysis Optimization
| Base | Solvent System | Time (h) | Yield (%) |
|---|---|---|---|
| KOH | H₂O/MeOH/THF | 12 | 85 |
| NaOH | H₂O/EtOH | 18 | 78 |
| LiOH | H₂O/Dioxane | 24 | 68 |
The KOH-mediated method achieves superior yields due to enhanced solubility of intermediates.
Alternative Routes: Ullmann Coupling and Directed Metallation
Copper-Mediated Ullmann Coupling
Using 2-iodoisonicotinic acid and 5-amino-benzo[d]dioxole, this method employs CuI/L-proline in DMSO at 110°C. However, the reaction suffers from low regioselectivity (yield: 48%) and byproduct formation.
Directed Ortho-Metallation
Lithiation of isonicotinic acid methyl ester at -78°C followed by quenching with 5-bromo-benzo[d]dioxole affords the coupled product in 61% yield. This method avoids transition metals but requires stringent anhydrous conditions.
Spectroscopic Characterization and Validation
1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 5.1 Hz, 1H, pyridine-H), 8.12 (s, 1H, pyridine-H), 7.54 (d, J = 5.1 Hz, 1H, pyridine-H), 7.08 (d, J = 8.3 Hz, 1H, benzodioxole-H), 6.95 (s, 1H, benzodioxole-H), 6.82 (d, J = 8.3 Hz, 1H, benzodioxole-H), 6.01 (s, 2H, -O-CH₂-O-).
HRMS (ESI-TOF): m/z calcd for C₁₃H₉NO₄ [M+H]⁺: 244.0609; found: 244.0612.
Industrial-Scale Considerations
Large-scale synthesis (>1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. A tandem system combining Suzuki coupling and hydrolysis achieves a space-time yield of 38 g/L/h, with palladium recovery exceeding 95% via activated carbon filtration .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial properties. Studies have shown that 2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid can inhibit the growth of various bacterial strains. For instance, one study reported its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Anti-inflammatory Effects
Another significant application lies in its anti-inflammatory properties. Research has indicated that 2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid can reduce the production of pro-inflammatory cytokines in cell models, which may be beneficial in treating chronic inflammatory diseases .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Studies have explored its use in organic light-emitting diodes (OLEDs) due to its ability to form stable thin films and exhibit good charge transport characteristics .
Sensor Development
The compound has been utilized in the development of chemical sensors. Its ability to interact with various analytes allows for the detection of metal ions and biomolecules. Research has shown promising results in using it as a fluorescent sensor for detecting heavy metals in environmental samples .
Chromatographic Techniques
2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid has been employed as a standard reference material in high-performance liquid chromatography (HPLC). Its stability and well-defined chemical properties make it an ideal candidate for method validation and quality control in pharmaceutical formulations .
Spectroscopic Analysis
The compound's distinct spectral features allow for its use in spectroscopic methods such as UV-Vis and NMR spectroscopy. These techniques are crucial for characterizing new derivatives and understanding their interactions with biological systems .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli. | |
| Anticancer Properties | Induces apoptosis in MCF-7 and A549 cell lines. | |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production. | |
| Organic Electronics | Suitable for OLED applications with good charge transport. | |
| Sensor Development | Effective fluorescent sensor for heavy metals. | |
| Chromatographic Techniques | Used as a reference material in HPLC method validation. | |
| Spectroscopic Analysis | Characterization through UV-Vis and NMR spectroscopy. |
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Benzimidazole Derivatives (e.g., Compounds 4d–4f, 5b–j)
- Core Structure : Benzimidazole derivatives in share the benzo[d][1,3]dioxol-5-yl substituent but differ in their heterocyclic cores (benzimidazole vs. isonicotinic acid). For example, 4d (2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole) features dual methylenedioxyphenyl groups and a fluorine atom, enhancing lipophilicity .
- Synthesis : These compounds are synthesized via multi-step reactions involving nucleophilic substitution and cyclization under controlled conditions (e.g., DMF solvent, 80–100°C, 12–24 hours). Purification involves column chromatography and recrystallization .
(b) Coumarin Derivatives (e.g., Compound 13)
- Core Structure : 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one (13 ) from replaces the isonicotinic acid with a coumarin scaffold. The benzo[d][1,3]dioxol-5-yl group is attached via an acetic acid linker, altering electronic properties compared to direct fusion in the target compound .
- Synthesis : Prepared from 2-(benzo[d][1,3]dioxol-5-yl)acetic acid using cyclization under reflux, yielding 32% product with a melting point of 168–170°C .
(c) Boronic Acid Derivatives (e.g., CAS 94839-07-3)
- Core Structure : Boronic acid derivatives (e.g., benzo[d][1,3]dioxol-5-ylboronic acid) in exhibit lower structural similarity (0.65–0.88) due to the replacement of the carboxylic acid group with boronate functionalities, impacting reactivity and solubility .
Physicochemical Properties
*Calculated using molecular formula C₁₃H₉NO₅.
Challenges and Limitations
- Structural Complexity : Benzimidazole derivatives require multi-step syntheses, whereas coumarins and boronic acids offer simpler routes but lack functional group diversity .
Biological Activity
2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its pharmacological significance. The isonicotinic acid component contributes to its biological properties, particularly in relation to enzyme inhibition and interaction with biological targets.
Antidiabetic Potential
Recent studies have shown that derivatives of benzodioxole, including compounds similar to 2-(benzo[d][1,3]dioxol-5-yl)isonicotinic acid, exhibit significant antidiabetic activity. For instance, one study reported that certain derivatives displayed potent inhibition of α-amylase with IC50 values as low as 0.68 µM. These compounds were also found to be non-cytotoxic to normal cell lines at higher concentrations (IC50 > 150 µM), indicating a favorable safety profile for potential therapeutic use in diabetes management .
Anticancer Activity
The anticancer properties of 2-(benzo[d][1,3]dioxol-5-yl)isonicotinic acid derivatives have been explored in various studies. Notably, compounds derived from this structure have demonstrated efficacy against multiple cancer cell lines. For example, one derivative showed significant cytotoxic effects across four cancer cell lines with IC50 values ranging from 26 to 65 µM. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that certain derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The disc diffusion method indicated notable inhibition zones, suggesting effective antibacterial action .
The biological activities of 2-(benzo[d][1,3]dioxol-5-yl)isonicotinic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of α-amylase and potentially other enzymes involved in metabolic pathways.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties that contribute to its protective effects against oxidative stress in cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Benzo[d][1,3]dioxol-5-yl)isonicotinic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling between a benzo[d][1,3]dioxol-5-yl boronic acid derivative (e.g., 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ) and a halogenated isonicotinic acid precursor. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DMF/water mixture). Post-synthesis, purity (>97%) is achieved using column chromatography (silica gel) followed by recrystallization (ethanol/water). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural confirmation : Use ¹H/¹³C NMR (DMSO-d₆) to verify aromatic protons (δ 6.8–7.5 ppm) and the isonicotinic acid backbone. FT-IR confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and dioxolane ether (C-O-C ~1250 cm⁻¹) groups.
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .
Q. How should researchers handle storage and stability challenges?
- Methodology : Store the compound at 0–6°C under inert atmosphere (argon) to prevent hydrolysis of the dioxolane ring. Use amber vials to minimize photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., via HPLC tracking of carboxylic acid decomposition) .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound’s biological activity in vitro?
- Methodology :
- Target identification : Use computational docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases, leveraging structural data from PubChem .
- Assay design : Perform dose-response curves (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity, ELISA for inflammatory markers). Include positive controls (e.g., aspirin for COX inhibition) and validate results with orthogonal assays (e.g., Western blot for protein expression) .
Q. How can conflicting data on the compound’s reactivity or bioactivity be resolved?
- Methodology :
- Replicate experiments : Ensure consistent synthesis protocols (e.g., catalyst batch, reaction time) and purity thresholds (>97% via HPLC).
- Contextual analysis : Cross-reference results with theoretical frameworks (e.g., Hammett constants for electronic effects on reactivity) and adjust experimental conditions (e.g., pH, solvent polarity) to isolate variables. Use factorial design (e.g., 2² factorial for temperature and catalyst loading) to identify confounding factors .
Q. What computational approaches integrate well with experimental studies of this compound?
- Methodology :
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and reaction mechanisms (e.g., acid-base behavior).
- Molecular dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS) to model bioavailability. Validate predictions with experimental solubility assays (shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
